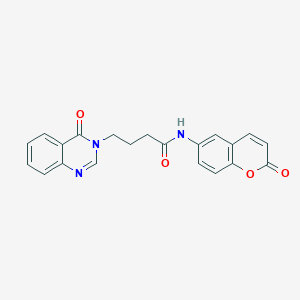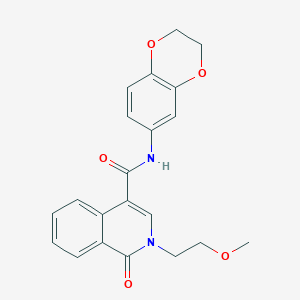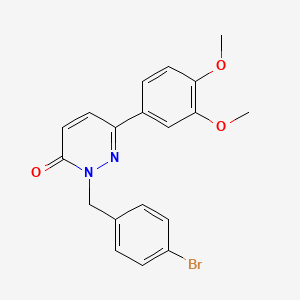![molecular formula C13H13N3O6S2 B11010375 Ethyl 4-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11010375.png)
Ethyl 4-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 4-nitrobenzenesulfonyl chloride with 2-amino-4-methylthiazole-5-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or alkylating agents can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Reduction: 4-methyl-2-{[(4-aminophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylate.
Substitution: Various substituted thiazole derivatives depending on the reagent used.
Hydrolysis: 4-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylic acid.
Scientific Research Applications
Ethyl 4-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate: Similar structure but with an amino group instead of a sulfonyl group.
4-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylic acid: The hydrolyzed form of the ester compound.
Uniqueness
Ethyl 4-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H13N3O6S2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(4-nitrophenyl)sulfonylamino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H13N3O6S2/c1-3-22-12(17)11-8(2)14-13(23-11)15-24(20,21)10-6-4-9(5-7-10)16(18)19/h4-7H,3H2,1-2H3,(H,14,15) |
InChI Key |
WGIKJNUSSSZUFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11010314.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-methyl-2-nitrobenzamide](/img/structure/B11010331.png)
![Ethyl (2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11010334.png)
![N-[4-(acetylamino)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11010339.png)
![4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(pyridin-2-yl)butanamide](/img/structure/B11010346.png)
![N-(4-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide](/img/structure/B11010353.png)

![N-[4-(dimethylsulfamoyl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11010355.png)
![N-[4-(benzyloxy)phenyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B11010361.png)
![2-[acetyl(2-methylpropyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11010363.png)
![2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11010365.png)

